2-Methylquinoline-4,5,8(1H)-trione
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Overview
Description
4-Hydroxy-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy and methyl groups at specific positions. It is known for its significant biological and pharmaceutical activities, making it valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 4-hydroxy-2-methylquinoline-5,8-dione involves the reaction of aniline derivatives with malonic acid equivalents. This method is known for its simplicity and efficiency .
- Another method involves the reaction of anthranilic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods:
- Industrial production often utilizes the Thiele-Winter acetoxylation method, which involves the reaction of quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to produce hydroxyquinone derivatives .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry:
- 4-Hydroxy-2-methylquinoline-5,8-dione is used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Biology:
- It has been studied for its potential use in developing antitubercular agents and treatments for Alzheimer’s disease .
Medicine:
- The compound is valuable in drug research and development due to its significant biological activities, including antibacterial and antitubercular properties .
Industry:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase 10A (PDE10A), which is involved in various cellular processes .
Comparison with Similar Compounds
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Comparison:
- 4-Hydroxy-2-methylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives .
- While similar compounds like 2-hydroxyquinoline and 4-hydroxyquinoline also exhibit biological activities, the presence of both hydroxy and methyl groups in 4-hydroxy-2-methylquinoline-5,8-dione enhances its pharmacological potential .
Properties
CAS No. |
90800-43-4 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-methyl-1H-quinoline-4,5,8-trione |
InChI |
InChI=1S/C10H7NO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11-5/h2-4H,1H3,(H,11,14) |
InChI Key |
KJLIJEUZKMWVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=O)C=CC2=O |
Origin of Product |
United States |
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